molecular formula C8H9F3N2O4 B12451141 N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide CAS No. 5123-50-2

N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide

Cat. No.: B12451141
CAS No.: 5123-50-2
M. Wt: 254.16 g/mol
InChI Key: VAAFZOYHYSWDAC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is a synthetic compound characterized by its unique chemical structure, which includes an oxazolidinone ring and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide typically involves the reaction of an appropriate oxazolidinone derivative with a trifluoroacetylating agent. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide include other oxazolidinone derivatives and trifluoroacetamide-containing compounds. Examples include:

  • N-[3-[(4S)-2,5-dioxo-4-oxazolidinyl]propyl]guanidine
  • N-[3-[(4S)-2,5-dioxo-4-oxazolidinyl]propyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of an oxazolidinone ring and a trifluoroacetamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5123-50-2

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

N-[3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H9F3N2O4/c9-8(10,11)6(15)12-3-1-2-4-5(14)17-7(16)13-4/h4H,1-3H2,(H,12,15)(H,13,16)/t4-/m0/s1

InChI Key

VAAFZOYHYSWDAC-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@H]1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F

Canonical SMILES

C(CC1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.